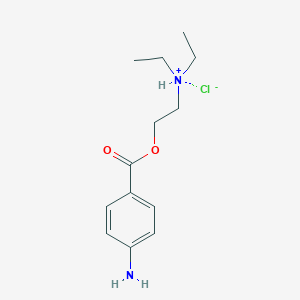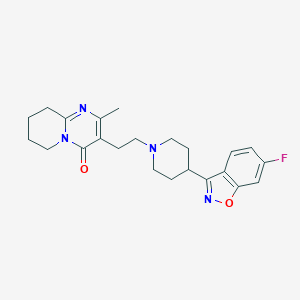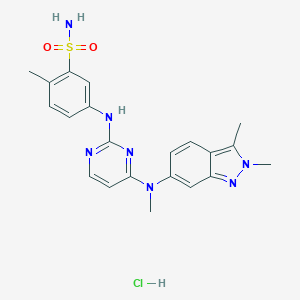
Sevelamer hydrochloride
Descripción general
Descripción
El Clorhidrato de Sevelamer es un polímero que se une a los fosfatos utilizado principalmente para tratar la hiperfosfatemia en pacientes con enfermedad renal crónica que se someten a diálisis. Se conoce por su capacidad de unirse al fosfato dietético en el tracto gastrointestinal, lo que evita su absorción y reduce los niveles de fosfato sérico .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El Clorhidrato de Sevelamer ejerce sus efectos al unirse al fosfato dietético en el tracto gastrointestinal. El polímero contiene grupos amino que interactúan con los iones fosfato, formando complejos insolubles que se excretan en las heces. Esta unión reduce la absorción del fosfato, lo que disminuye los niveles de fosfato sérico .
Dianas moleculares y vías:
Diana principal: Fosfato dietético en el tracto gastrointestinal.
Vías involucradas: El compuesto funciona localmente en el intestino y no se absorbe en el torrente sanguíneo, minimizando los efectos secundarios sistémicos.
Compuestos similares:
Acetato de calcio: Otro fijador de fosfato utilizado para tratar la hiperfosfatemia. A diferencia del Sevelamer, puede causar hipercalcemia.
Carbonato de lantano: Un fijador de fosfato no cálcico que también reduce los niveles de fosfato sérico pero tiene diferentes perfiles de efectos secundarios.
Singularidad del Clorhidrato de Sevelamer:
No basado en calcio: A diferencia de los fijadores basados en calcio, el Sevelamer no aumenta el riesgo de hipercalcemia.
Naturaleza polimérica: Su estructura polimérica permite una unión eficaz del fosfato sin absorción sistémica, lo que reduce el riesgo de efectos secundarios sistémicos.
El Clorhidrato de Sevelamer destaca por su estructura polimérica única y su mecanismo no basado en calcio, lo que lo convierte en una opción valiosa para controlar la hiperfosfatemia en pacientes con enfermedad renal crónica.
Análisis Bioquímico
Biochemical Properties
Sevelamer Hydrochloride plays a significant role in biochemical reactions by binding to dietary phosphate and preventing its absorption . This interaction occurs at the molecular level, involving ionic and hydrogen bonding .
Cellular Effects
This compound influences cell function by reducing serum phosphate levels in patients with chronic kidney disease . This reduction in phosphate levels can have various effects on cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its amine groups becoming partially protonated in the intestine and interacting with phosphate ions . This interaction prevents the absorption of dietary phosphate, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability and effectiveness over time . Long-term effects on cellular function observed in in vitro or in vivo studies include a reduction in LDL and cholesterol .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses could potentially lead to adverse effects, although specific threshold effects observed in these studies are not mentioned .
Metabolic Pathways
This compound is involved in the metabolic pathway related to phosphate absorption . It interacts with phosphate ions in the intestine, affecting metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with phosphate ions . This interaction affects its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is primarily within the intestine, where it interacts with phosphate ions . This interaction may affect its activity or function .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El Clorhidrato de Sevelamer se sintetiza mediante la polimerización de alilamina y epiclorhidrina. La reacción implica los siguientes pasos:
Polimerización: La alilamina se polimeriza utilizando un iniciador de radicales libres para formar poli(alilamina).
Entrecruzamiento: La poli(alilamina) se entrecruza luego con epiclorhidrina en condiciones básicas para formar la estructura polimérica final.
Métodos de producción industrial: La producción industrial de Clorhidrato de Sevelamer sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:
Polimerización a granel: Polimerización a gran escala de alilamina.
Entrecruzamiento y purificación: Entrecruzamiento con epiclorhidrina, seguido de pasos de purificación para eliminar monómeros no reaccionados y subproductos.
3. Análisis de las reacciones químicas
Tipos de reacciones: El Clorhidrato de Sevelamer principalmente experimenta reacciones de intercambio iónico debido a su naturaleza polimérica. No participa en reacciones orgánicas típicas como la oxidación o la reducción.
Reactivos y condiciones comunes:
Reacciones de intercambio iónico: El Clorhidrato de Sevelamer interactúa con los iones fosfato en el tracto gastrointestinal en condiciones fisiológicas (pH 1-7).
Principales productos formados:
Sevelamer unido al fosfato: El producto principal es la forma de Sevelamer unida al fosfato, que se excreta en las heces.
Análisis De Reacciones Químicas
Types of Reactions: Sevelamer Hydrochloride primarily undergoes ion-exchange reactions due to its polymeric nature. It does not participate in typical organic reactions like oxidation or reduction.
Common Reagents and Conditions:
Ion-Exchange Reactions: this compound interacts with phosphate ions in the gastrointestinal tract under physiological conditions (pH 1-7).
Major Products Formed:
Phosphate-Bound Sevelamer: The primary product is the phosphate-bound form of Sevelamer, which is excreted in the feces.
Comparación Con Compuestos Similares
Calcium Acetate: Another phosphate binder used to treat hyperphosphatemia. Unlike Sevelamer, it can cause hypercalcemia.
Lanthanum Carbonate: A non-calcium phosphate binder that also reduces serum phosphate levels but has different side effect profiles.
Uniqueness of Sevelamer Hydrochloride:
Non-Calcium Based: Unlike calcium-based binders, Sevelamer does not increase the risk of hypercalcemia.
Polymeric Nature: Its polymeric structure allows for effective binding of phosphate without systemic absorption, reducing the risk of systemic side effects.
This compound stands out due to its unique polymeric structure and non-calcium-based mechanism, making it a valuable option for managing hyperphosphatemia in patients with chronic kidney disease.
Propiedades
IUPAC Name |
2-(chloromethyl)oxirane;prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO.C3H7N.ClH/c4-1-3-2-5-3;1-2-3-4;/h3H,1-2H2;2H,1,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNXRSIBRKBJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN.C1C(O1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152751-57-0 | |
| Record name | Sevelamer hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152751-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allylamine polymer with 1-chloro-2,3-epoxypropane, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)


